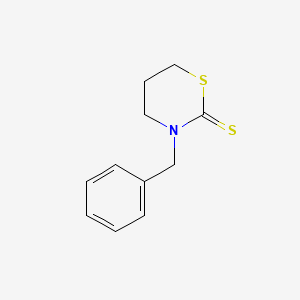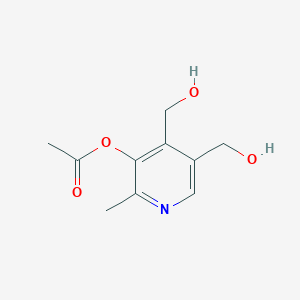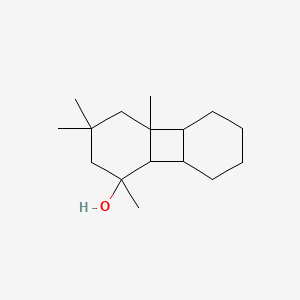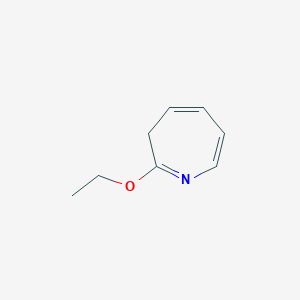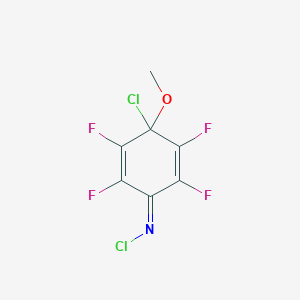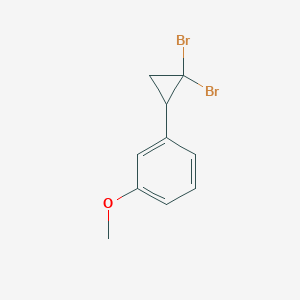
1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two bromine atoms and a 3-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropane typically involves the cyclopropanation of 3-methoxyphenyl derivatives. One common method is the reaction of 3-methoxyphenyl diazomethane with dibromocarbene, generated in situ from bromoform and a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(3-methoxyphenyl)-cyclopropane.
Oxidation Reactions: Oxidation can lead to the formation of 1-(3-methoxyphenyl)-2,2-dibromo-cyclopropanone.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: 1-(3-Methoxyphenyl)-2-azido-cyclopropane or 1-(3-Methoxyphenyl)-2-thio-cyclopropane.
Reduction: 1-(3-Methoxyphenyl)-cyclopropane.
Oxidation: 1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropanone.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropane exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxyphenyl)-cyclopropane: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
1-(3-Methoxyphenyl)-2,2-dichloro-cyclopropane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
1-(3-Methoxyphenyl)-2,2-difluoro-cyclopropane: Contains fluorine atoms, which can significantly alter its chemical behavior and biological activity.
Uniqueness
1-(3-Methoxyphenyl)-2,2-dibromo-cyclopropane is unique due to the presence of two bromine atoms, which impart distinct reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemists and researchers exploring new chemical and biological applications.
Propiedades
Número CAS |
65038-17-7 |
|---|---|
Fórmula molecular |
C10H10Br2O |
Peso molecular |
305.99 g/mol |
Nombre IUPAC |
1-(2,2-dibromocyclopropyl)-3-methoxybenzene |
InChI |
InChI=1S/C10H10Br2O/c1-13-8-4-2-3-7(5-8)9-6-10(9,11)12/h2-5,9H,6H2,1H3 |
Clave InChI |
HQWISJQIAOWLTR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2CC2(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


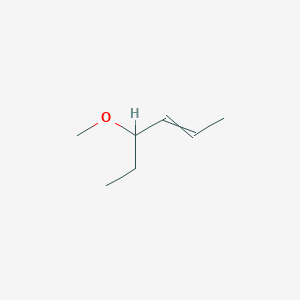
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
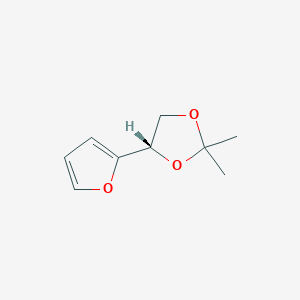
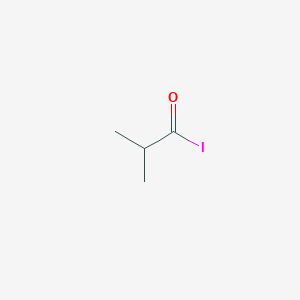
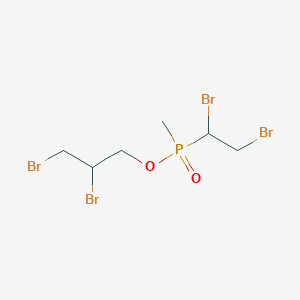

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)
